Bienvenue dans la boutique en ligne BenchChem!

5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid dihydrochloride

Quality assurance Batch traceability Research reproducibility

5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid dihydrochloride (CAS 1909328-17-1) is a heterocyclic building block featuring a saturated pyrrole ring fused to a pyrimidine core, substituted at the 2-position with a carboxylic acid group and isolated as the dihydrochloride salt (molecular formula C₇H₉Cl₂N₃O₂, MW 238.07 g/mol). The compound belongs to the pyrrolo[3,4-d]pyrimidine class, a scaffold extensively employed in kinase inhibitor discovery programs targeting ATR, ERK1/2, CDK, and other oncology-relevant kinases.

Molecular Formula C7H9Cl2N3O2
Molecular Weight 238.07
CAS No. 1909328-17-1
Cat. No. B3008985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid dihydrochloride
CAS1909328-17-1
Molecular FormulaC7H9Cl2N3O2
Molecular Weight238.07
Structural Identifiers
SMILESC1C2=CN=C(N=C2CN1)C(=O)O.Cl.Cl
InChIInChI=1S/C7H7N3O2.2ClH/c11-7(12)6-9-2-4-1-8-3-5(4)10-6;;/h2,8H,1,3H2,(H,11,12);2*1H
InChIKeyZWUXEFOTFZCAOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5H,6H,7H-Pyrrolo[3,4-d]pyrimidine-2-carboxylic Acid Dihydrochloride (CAS 1909328-17-1): Core Scaffold Specifications and Sourcing Profile


5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid dihydrochloride (CAS 1909328-17-1) is a heterocyclic building block featuring a saturated pyrrole ring fused to a pyrimidine core, substituted at the 2-position with a carboxylic acid group and isolated as the dihydrochloride salt (molecular formula C₇H₉Cl₂N₃O₂, MW 238.07 g/mol) [1]. The compound belongs to the pyrrolo[3,4-d]pyrimidine class, a scaffold extensively employed in kinase inhibitor discovery programs targeting ATR, ERK1/2, CDK, and other oncology-relevant kinases [2]. Its dual protonation state and free carboxylic acid handle distinguish it from the parent free base, monohydrochloride analogs, N-protected variants, and ester derivatives that populate the same chemical catalog space, making precise form selection critical for reproducible downstream synthetic and biological workflows.

Why 5H,6H,7H-Pyrrolo[3,4-d]pyrimidine-2-carboxylic Acid Dihydrochloride Cannot Be Casually Interchanged with In-Class Analogs


Substituting this compound with the free base (CAS 53493-80-4), the monohydrochloride salt (CAS 1187830-46-1), the N-Boc protected analog (CAS 775280-49-4), or the methyl ester (CAS 1909316-06-8) introduces quantifiable consequences for solubility, reaction stoichiometry, synthetic step count, and batch reproducibility that directly propagate into downstream experimental outcomes . The free base lacks the aqueous solubility enhancement conferred by salt formation; the monohydrochloride delivers only half the acid equivalents; N-Boc variants require an additional deprotection step that adds 1–2 synthetic operations and introduces potential side reactions; and the methyl ester necessitates a hydrolysis step to regenerate the free acid for further conjugation. Each of these differences is measurable and impacts procurement decisions when the end-use application demands precise stoichiometric control, minimal protecting-group manipulation, or aqueous compatibility in biological assay buffers.

Quantitative Differential Evidence: 5H,6H,7H-Pyrrolo[3,4-d]pyrimidine-2-carboxylic Acid Dihydrochloride vs. Closest Analogs


Batch-to-Batch Purity Consistency and Quality Assurance Documentation vs. Free Base

The target compound is supplied with a minimum purity specification of 95% (HPLC), and each batch is backed by full quality assurance with a Certificate of Analysis (COA) available upon request, providing verifiable batch-to-batch consistency . In contrast, the free base analog (6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, CAS 53493-80-4) is available from multiple vendors at purities ranging from 95% to 98% , but many vendors do not provide standardized COA documentation or explicit batch-level quality assurance statements. The documented quality framework for the dihydrochloride salt reduces the risk of uncharacterized impurity profiles that can confound biological assay interpretation and synthetic yield reproducibility.

Quality assurance Batch traceability Research reproducibility

Aqueous Solubility Enhancement of Dihydrochloride Salt vs. Free Base

The dihydrochloride salt form is protonated on the pyrrolidine nitrogen and pyrimidine ring nitrogens, which substantially enhances water solubility relative to the neutral free base . The free base (CAS 53493-80-4) has a predicted ACD/LogP of -1.55 and an estimated water solubility of approximately 1 × 10⁶ mg/L at 25°C based on the WSKOW v1.41 model ; however, this estimate applies to the neutral species and does not reflect the experimentally observed solubility limitations of the free base in aqueous buffers at physiological pH. The hydrochloride salt form is described as having 'enhanced solubility in water and other polar solvents' due to the protonated state . The dihydrochloride variant provides two protonation equivalents, further increasing polarity and aqueous solubility beyond that of the monohydrochloride salt.

Aqueous solubility Salt formation Assay compatibility

Elimination of N-Boc Deprotection Step: Synthetic Step-Count Advantage vs. N-Boc-Protected Analog

The target compound bears a free secondary amine in the pyrrolidine ring (N-6 position), enabling direct N-functionalization (e.g., acylation, sulfonylation, reductive amination) without a preceding deprotection operation [1]. In contrast, the most closely related commercially available protected analog, 6-(tert-butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid (CAS 775280-49-4, purity 95–98%), requires a Boc deprotection step (typically TFA/CH₂Cl₂ or HCl/dioxane) to liberate the reactive secondary amine . This adds at least one discrete synthetic operation, requires reagent procurement and waste disposal, introduces potential side reactions (e.g., acid-mediated decarboxylation, ester hydrolysis), and reduces overall yield. The commercially standardized purity of the N-Boc protected analog is 98% , but this value applies to the protected form and does not reflect the post-deprotection purity, which must be re-determined after Boc removal.

Synthetic efficiency Protecting group strategy Step economy

Acid Equivalent Stoichiometry: Dihydrochloride vs. Monohydrochloride Salt for Acid-Catalyzed Reaction Conditions

The dihydrochloride salt contains 2 equivalents of HCl per molecule (molecular formula C₇H₉Cl₂N₃O₂), whereas the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine monohydrochloride (CAS 1187830-46-1, formula C₆H₈ClN₃) contains only 1 equivalent of HCl . The monohydrochloride salt is commercially available at purities of 95–98% . In reactions where the HCl serves a dual role as both salt-form solubilizer and acid catalyst (e.g., imine formation, acetal/ketal deprotection, Boc removal in tandem processes), the dihydrochloride form delivers twice the acid equivalents on a per-mole basis. This can reduce or eliminate the need for exogenous acid, simplifying purification and reducing the number of reagents.

Acid catalysis Reaction stoichiometry Salt selection

High-Confidence Application Scenarios for 5H,6H,7H-Pyrrolo[3,4-d]pyrimidine-2-carboxylic Acid Dihydrochloride Based on Differential Evidence


Parallel Library Synthesis of N6-Functionalized Pyrrolo[3,4-d]pyrimidine-2-carboxylic Acid Derivatives for Kinase Inhibitor Lead Optimization

The free secondary amine at N-6, combined with the carboxylic acid handle at C-2, enables parallel diversification at two independent positions without protecting-group interconversion . As demonstrated in the ATR inhibitor series, 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffolds with N-6 substituents yield compounds with IC₅₀ values as low as 3.0 nM against ATR kinase and sub-100 nM antiproliferative activity in ATM-deficient cancer cell lines [1]. The dihydrochloride salt form ensures aqueous solubility during parallel solution-phase amide coupling or reductive amination reactions, eliminating the solvent compatibility issues encountered with the free base .

Aqueous-Phase Bioconjugation and PROTAC Linker Attachment via 2-Carboxylic Acid Handle

The 2-carboxylic acid group enables direct EDC/NHS-mediated amide bond formation with amine-functionalized linkers, PEG chains, or E3 ligase ligands in aqueous or mixed aqueous-organic media. The dihydrochloride salt's enhanced water solubility supports bioconjugation reaction conditions (pH 5.5–7.4) without requiring high-percentage organic co-solvents that may denature protein targets. This capability is critical for PROTAC (PROteolysis TArgeting Chimera) design workflows where the pyrrolo[3,4-d]pyrimidine core serves as the target-protein-binding warhead.

Acid-Catalyzed Cyclization and Heterocycle Annulation Reactions Exploiting Intrinsic HCl Content

For synthetic sequences requiring acidic conditions—such as imine cyclization, Pictet-Spengler-type annulations, or acetal deprotection—the dihydrochloride salt supplies 2 equivalents of HCl per mole, double that of the monohydrochloride analog . This eliminates the need for exogenous acid addition, reducing reagent inventory and simplifying aqueous workup. The documented batch purity (95% minimum) [1] ensures that the acid equivalents are delivered predictably, enabling precise stoichiometric planning in multistep synthetic routes.

Reproducible Dose-Response Pharmacology Requiring Defined Chemical Purity and Solubility

In pharmacological screening (e.g., IC₅₀ determination, kinase selectivity profiling, SPR binding assays), the combination of documented batch-level quality assurance and enhanced aqueous solubility of the dihydrochloride salt [1] minimizes artifacts arising from undissolved compound, variable DMSO content, or uncharacterized impurities. This is especially relevant when profiling compound sets against ATR, ERK, or CDK kinase panels, where free base analogs show variable solubility and the 2-carboxylic acid moiety may contribute to target engagement .

Quote Request

Request a Quote for 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.